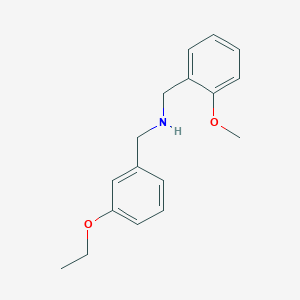![molecular formula C23H24FNO3 B268143 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol, also known as FMBPE, is a synthetic compound that belongs to the family of beta-adrenergic receptor agonists. It has been extensively studied for its potential therapeutic applications in various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Mechanism of Action
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol acts as a beta-adrenergic receptor agonist, which means it binds to and activates beta-adrenergic receptors in the body. There are three types of beta-adrenergic receptors, beta1, beta2, and beta3, and 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to selectively activate beta1 and beta2 receptors. Activation of beta1 receptors in the heart leads to increased cardiac output, while activation of beta2 receptors in the lungs leads to bronchodilation.
Biochemical and Physiological Effects:
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has several biochemical and physiological effects in the body. It increases heart rate and cardiac output by activating beta1 receptors in the heart. It also leads to bronchodilation by activating beta2 receptors in the lungs, which improves airflow and reduces airway resistance. 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to have a longer duration of action compared to other beta-adrenergic receptor agonists, which makes it a potential candidate for once-daily dosing.
Advantages and Limitations for Lab Experiments
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has several advantages for lab experiments, including its selectivity for beta1 and beta2 receptors, its longer duration of action, and its potential for once-daily dosing. However, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol. One potential direction is to investigate its potential for use in combination therapy with other drugs for the treatment of asthma, COPD, and heart failure. Another direction is to investigate its potential for use in other medical conditions, such as hypertension and arrhythmias. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol and its potential for off-target effects.
Synthesis Methods
The synthesis of 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol involves several steps, starting with the reaction of 3-methoxybenzylamine with 4-hydroxybenzaldehyde to form 3-methoxy-4-formylbenzylamine. This intermediate is then reacted with 2-fluorobenzyl alcohol to form 2-fluorobenzyl ether. The final step involves the reaction of the 2-fluorobenzyl ether with 1-phenylethanol and ammonium formate to form 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol.
Scientific Research Applications
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been extensively studied for its potential therapeutic applications in various medical conditions. In asthma and COPD, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to have bronchodilator effects by activating beta2-adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscles and improved airflow. In heart failure, 2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to improve cardiac function by activating beta1-adrenergic receptors in the heart, leading to increased cardiac output.
properties
Product Name |
2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol |
|---|---|
Molecular Formula |
C23H24FNO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C23H24FNO3/c1-27-23-13-17(14-25-15-21(26)18-7-3-2-4-8-18)11-12-22(23)28-16-19-9-5-6-10-20(19)24/h2-13,21,25-26H,14-16H2,1H3 |
InChI Key |
NIOXKXJTPILQRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=CC=CC=C3F |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)

![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)